molecular formula C12H21NO4 B2593749 1-{[(Tert-butoxy)carbonyl]amino}-3-methylcyclopentane-1-carboxylic acid CAS No. 1483802-58-9

1-{[(Tert-butoxy)carbonyl]amino}-3-methylcyclopentane-1-carboxylic acid

Cat. No.: B2593749
CAS No.: 1483802-58-9
M. Wt: 243.303
InChI Key: BJFXWWXEILERJS-UHFFFAOYSA-N
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Description

1-{[(Tert-Butoxy)Carbonyl]Amino}-3-Methylcyclopentane-1-Carboxylic Acid is a cyclopentane-derived compound featuring a tert-butoxycarbonyl (Boc)-protected amino group at position 1 and a methyl substituent at position 3, with a carboxylic acid moiety at position 1. This structure serves as a versatile intermediate in organic synthesis, particularly in peptide chemistry and pharmaceutical development. The Boc group enhances stability during synthetic processes while allowing selective deprotection under acidic conditions.

Molecular Formula: Likely C13H23NO4 (inferred from analogs in ). Key Applications: Intermediate in API synthesis, peptide coupling, and drug discovery .

Properties

IUPAC Name

3-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-8-5-6-12(7-8,9(14)15)13-10(16)17-11(2,3)4/h8H,5-7H2,1-4H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFXWWXEILERJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1)(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{[(Tert-butoxy)carbonyl]amino}-3-methylcyclopentane-1-carboxylic acid typically involves the reaction of 1,1-cyclopropanedicarboxylic acid monoethyl ester with diphenylphosphoryl azide (DPPA) and triethylamine in a solvent such as methyl ethyl ketone (MeCO). The reaction is carried out at room temperature for 3 hours, followed by heating to 90°C for an additional 3 hours. The product is then extracted and purified to obtain the desired compound .

Chemical Reactions Analysis

1-{[(Tert-butoxy)carbonyl]amino}-3-methylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-{[(Tert-butoxy)carbonyl]amino}-3-methylcyclopentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: The compound is used in the development of pharmaceuticals and drug discovery.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{[(Tert-butoxy)carbonyl]amino}-3-methylcyclopentane-1-carboxylic acid involves its ability to act as a protecting group for amines in organic synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the amine functionality. This property makes it valuable in multi-step synthesis processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

a) 3-((Tert-Butoxycarbonyl)Amino)Cyclopentane-1-Carboxylic Acid
  • Molecular Formula: C11H19NO4 (MW: 229.28 g/mol) .
  • Key Difference : Lacks the methyl group at position 3.
b) 1-{[(Tert-Butoxy)Carbonyl]Amino}-3,3-Dimethylcyclopentane-1-Carboxylic Acid
  • Molecular Formula: C15H27NO4 (MW: 293.32 g/mol) .
  • Key Difference : Features two methyl groups at position 3.
  • Impact: Increased lipophilicity and steric bulk, which may hinder coupling reactions but enhance stability in non-polar solvents .
c) (1S,3R)-3-[(Tert-Butoxycarbonyl)Amino]-1-Isopropylcyclopentanecarboxylic Acid
  • Molecular Formula: Likely C14H25NO4 (inferred from ).
  • Key Difference : Substitutes methyl with isopropyl at position 1.
d) (1S,3R)-3-[(Tert-Butoxycarbonyl)Amino]-1-(2-Methoxyethyl)Cyclopentanecarboxylic Acid
  • Molecular Formula: C15H27NO5 (calculated from ).
  • Key Difference : Incorporates a 2-methoxyethyl group.
  • Impact : Introduces polarity via the ether oxygen, enhancing solubility in polar aprotic solvents (e.g., THF) and modulating pharmacokinetic properties .

Physicochemical Properties

Property Target Compound (3-Methyl) 3-Unsubstituted Analog 3,3-Dimethyl Analog Isopropyl Derivative
Molecular Weight ~257.33 229.28 293.32 ~271.35
Lipophilicity (LogP) Moderate (~2.5)* Lower (~1.8)* High (~3.2)* High (~3.5)*
Aqueous Solubility Low Moderate Very Low Very Low

*Estimated based on substituent contributions.

Research Findings and Trends

  • Stereochemical Influence : Enantiomers (e.g., 1S,3R vs. 1R,3S) exhibit distinct biological activities, as seen in patent applications for kinase inhibitors .
  • Toxicity Profile: Structural analogs like 1-Aminocyclobutane[11C]carboxylic acid show low toxicity in preclinical models, suggesting favorable safety for the target compound .
  • Synthetic Efficiency : Hydrogenation steps (e.g., using PtO2) achieve high yields (>90%), though methyl substituents may require longer reaction times .

Biological Activity

1-{[(Tert-butoxy)carbonyl]amino}-3-methylcyclopentane-1-carboxylic acid (commonly referred to as Boc-amino acid) is a cyclic amino acid derivative that has garnered attention in pharmaceutical and biochemical research due to its unique structural properties and potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₂H₂₁NO₄
  • Molecular Weight : 243.30 g/mol
  • CAS Number : 1483802-58-9

The biological activity of Boc-amino acids is primarily attributed to their role as building blocks in peptide synthesis and their ability to modulate various biochemical pathways. The tert-butoxycarbonyl (Boc) group serves as a protective moiety, enhancing stability and solubility in biological environments.

1. Transport Mechanisms

Research indicates that amino acids, including cyclic derivatives, are transported across cell membranes via specific transport systems. For instance, studies on related compounds suggest that transport occurs through system L and ASC, which are crucial for cellular uptake in various cancer cell lines such as U87 glioblastoma and DU145 prostate carcinoma cells .

1. Antitumor Activity

Boc-amino acids have shown promise in cancer therapy due to their ability to inhibit tumor growth. In vivo studies with radiolabeled derivatives demonstrated significant uptake in tumor tissues compared to normal brain tissue, suggesting potential use in targeted cancer imaging and therapy .

2. Neuroprotective Effects

Preliminary findings indicate that Boc-amino acids may exhibit neuroprotective properties, particularly against neurotoxic agents such as amyloid-beta (Aβ) peptides. In vitro studies have shown that compounds with similar structures can enhance cell viability in astrocytes exposed to Aβ, indicating a protective mechanism against oxidative stress and inflammation .

Study 1: Tumor Imaging with Radiolabeled Derivatives

A study involving the synthesis of fluorinated Boc-amino acid derivatives demonstrated their efficacy as PET imaging agents. The compounds exhibited high tumor-to-background ratios in animal models, facilitating the detection of recurrent prostate cancer .

CompoundTumor-to-Brain RatioRadiochemical YieldPurity
[^18F]FACBC2.81.3%>99%

Study 2: Neuroprotection in Astrocytes

In a study assessing the neuroprotective effects of related compounds, it was found that treatment with Boc-amino acid derivatives led to a significant increase in astrocyte viability when exposed to Aβ peptides. The compound reduced TNF-α production, suggesting an anti-inflammatory effect .

Q & A

Q. How can the synthesis of 1-{[(Tert-butoxy)carbonyl]amino}-3-methylcyclopentane-1-carboxylic acid be optimized for yield and purity?

Methodological Answer:

  • Key Steps :
    • Boc Protection : Use tert-butoxycarbonyl (Boc) anhydride or Boc-OSu (succinimidyl carbonate) in a polar aprotic solvent (e.g., THF or DMF) under inert conditions. Monitor pH (ideally 8–9) to ensure efficient amine protection .
    • Cyclopentane Core Modification : Introduce the 3-methyl group via alkylation or stereoselective cyclization. For regioselectivity, employ catalysts like BF₃·Et₂O (as used in cyclopentane derivatives) .
    • Carboxylic Acid Activation : Use coupling agents (e.g., DCC/DMAP) for carboxylate intermediates to avoid side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity. Purity >95% is achievable with rigorous solvent selection .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify tert-butyl protons (δ 1.2–1.4 ppm) and cyclopentane methyl groups (δ 1.0–1.2 ppm). Coupling constants confirm stereochemistry .
    • ¹³C NMR : Boc carbonyl (δ 155–160 ppm) and carboxylic acid (δ 170–175 ppm) .
  • HRMS : Confirm molecular weight (C₁₂H₂₁NO₄; theoretical [M+H]⁺ = 268.1548) with <3 ppm error .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95%) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved for biological studies?

Methodological Answer:

  • Chiral Catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes or enzymatic resolution (e.g., lipases) for enantiomeric excess (>90%) .
  • Stereochemical Analysis : X-ray crystallography or chiral HPLC (e.g., Chiralpak IA column) validates absolute configuration .
  • Case Study : Similar cyclopropane derivatives achieved 98% ee via Rh-catalyzed asymmetric cyclopropanation .

Q. What strategies mitigate stability issues during storage and handling?

Methodological Answer:

  • Storage : Store at 2–8°C under nitrogen to prevent Boc group hydrolysis. Desiccants (silica gel) reduce moisture-induced degradation .
  • Handling : Use anhydrous solvents and gloveboxes for air-sensitive steps (e.g., Boc deprotection with TFA) .
  • Decomposition Pathways : Monitor for tert-butyl cleavage (TGA/DSC analysis) and carboxylic acid dimerization (IR spectroscopy) .

Q. How does this compound interact with biological targets in drug discovery?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Boc Group : Enhances membrane permeability and protects the amine during in vitro assays .
    • 3-Methyl Group : Modulates lipophilicity (logP ~2.5 predicted via ChemDraw) and target binding .
  • Assays : Test enzyme inhibition (e.g., proteases) via fluorescence polarization or SPR. IC₅₀ values correlate with substituent bulk .

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